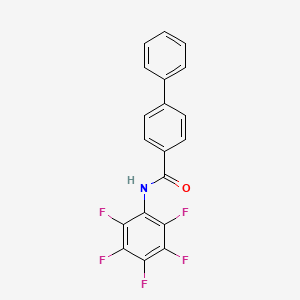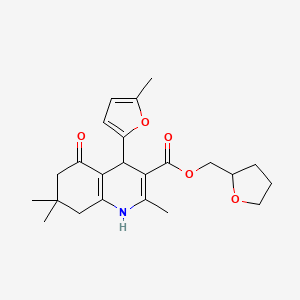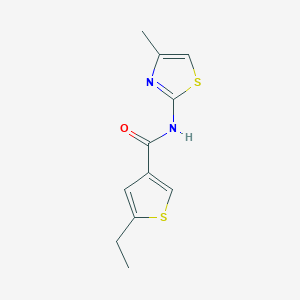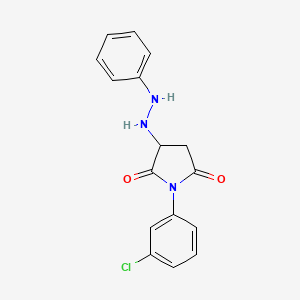
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a heterocyclic compound that contains a pyrrolidine ring and a phenylhydrazine moiety, which gives it unique properties that make it suitable for various applications.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to various diseases.
実験室実験の利点と制限
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has several advantages for laboratory experiments, including its high purity and stability. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione is also relatively easy to synthesize, and its properties can be easily modified to suit specific applications. However, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, including its use as a potential therapeutic agent for various diseases. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the development of new synthesis methods and modifications of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione could lead to the discovery of new applications and potential therapeutic agents.
合成法
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione can be synthesized using several methods, including the reaction between 3-chlorophenylhydrazine and succinimide in the presence of a base. Another method involves the reaction of 3-chlorophenylhydrazine with maleimide, followed by the addition of benzaldehyde. The synthesis of 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione requires careful attention to the reaction conditions to obtain high yields and purity.
科学的研究の応用
1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms. 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-chlorophenyl)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione has shown promising antimicrobial activity against various bacterial strains, including drug-resistant strains.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-4-8-13(9-11)20-15(21)10-14(16(20)22)19-18-12-6-2-1-3-7-12/h1-9,14,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVZDWHSUEXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)
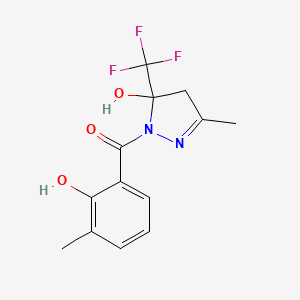
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)



![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
